

# Unraveling the Uncompetitive Inhibition of Rtt109: A Technical Guide

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Compound of Interest					
Compound Name:	Rtt109 inhibitor 1				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the uncompetitive inhibition of Rtt109, a fungal-specific histone acetyltransferase (HAT). Rtt109 is a validated target for antifungal drug development due to its critical role in fungal genome stability and pathogenesis, and its absence in humans.[1] Understanding the nuances of its inhibition is paramount for the development of novel therapeutic agents. This document details the kinetic properties of Rtt109, the mechanism of its activation, protocols for assaying its activity and inhibition, and a workflow for inhibitor screening.

## Rtt109: A Chaperone-Dependent Histone Acetyltransferase

Rtt109 is responsible for the acetylation of several lysine residues on histone H3, primarily H3K9, H3K27, and H3K56.[2] Its catalytic activity is uniquely dependent on its association with one of two histone chaperones: Vps75 or Asf1.[2] These chaperones not only enhance the enzymatic activity of Rtt109 by approximately 100-fold but also modulate its substrate specificity.[2]

Rtt109-Vps75 Complex: This complex preferentially acetylates H3K9 and H3K27. Vps75 forms a stable, tight complex with Rtt109.[2]

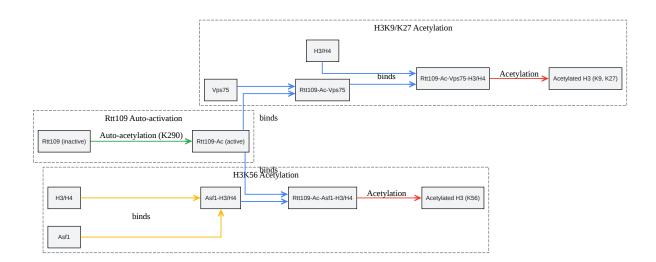


 Rtt109-Asf1 Interaction: This interaction directs Rtt109 to acetylate H3K56. The association between Rtt109 and Asf1 is more transient.[2]

Auto-acetylation of Rtt109 at lysine 290 is an essential step for its catalytic activity and is not influenced by the presence of Vps75.[2]

## Signaling Pathway for Rtt109 Activation and Histone Acetylation

The activation of Rtt109 and subsequent histone acetylation is a multi-step process involving chaperone binding and substrate recognition. The following diagram illustrates the distinct pathways for H3K9/K27 and H3K56 acetylation.





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Rtt109 Activation and Acetylation Pathways

### **Uncompetitive Inhibition of Rtt109**

A high-throughput screen of over 300,000 compounds identified a specific small molecule inhibitor of Rtt109, referred to as "compound 1".[1] This compound exhibits a tight-binding, uncompetitive mechanism of inhibition.[1] This means the inhibitor binds to the enzymesubstrate complex, but not to the free enzyme. Uncompetitive inhibition is characterized by a decrease in both Vmax and Km.

#### **Quantitative Data for Rtt109 Inhibition**

The following table summarizes the key quantitative data for the uncompetitive inhibition of Rtt109 by compound 1.

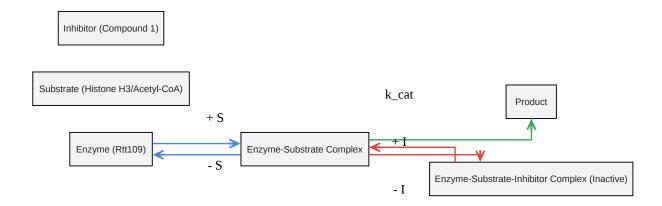
Inhibitor	Target Complex	IC50	Ki	Inhibition Type	Reference
Compound 1	Rtt109-Vps75	56 nM	Not Reported	Uncompetitiv e	[1]

Note on Ki Determination: While a specific Ki value for compound 1 has not been reported, it can be determined experimentally. For uncompetitive inhibition, the relationship between IC50 and Ki is given by the equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

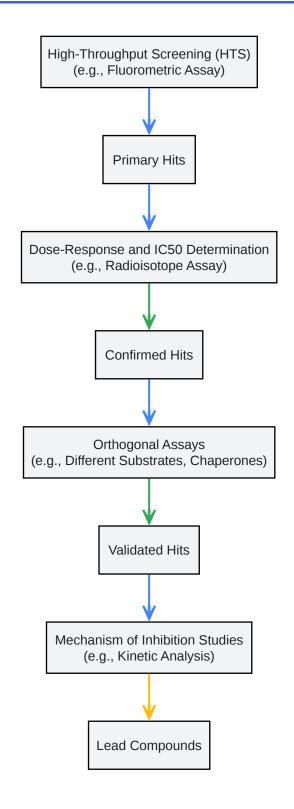
#### **Mechanism of Uncompetitive Inhibition**

The following diagram illustrates the mechanism of uncompetitive inhibition.









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#### References

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- 2. Understanding Histone Acetyltransferase Rtt109 Structure and Function: how many chaperones does it take? PMC [pmc.ncbi.nlm.nih.gov]
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